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Introduction
Milademetan (also known as RAIN-32) is an oral, potent, and selective small-molecule inhibitor

of the murine double minute 2 (MDM2)-p53 protein interaction.[1][2] In cancers with wild-type

TP53, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, which in

turn leads to the degradation of the p53 tumor suppressor protein. By inhibiting the MDM2-p53

interaction, milademetan is designed to restore p53 function, leading to cell-cycle arrest and

apoptosis in cancer cells.[1][3][4] This document provides a comprehensive summary of the

early-phase clinical trial results for milademetan tosylate hydrate, focusing on quantitative

data, experimental protocols, and key biological pathways.

Mechanism of Action: The MDM2-p53 Signaling
Pathway
Milademetan's therapeutic rationale is centered on the reactivation of the p53 tumor suppressor

pathway. In normal cells, MDM2 is a critical negative regulator of p53, targeting it for

proteasomal degradation.[3][5] In certain cancers, MDM2 is amplified, leading to an

overabundance of the MDM2 protein and subsequent inactivation of p53, even when the TP53

gene itself is not mutated.[1][6] Milademetan competitively binds to MDM2 at the p53-binding

pocket, thereby preventing the interaction between MDM2 and p53. This disruption stabilizes
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p53, allowing it to accumulate and transcriptionally activate its downstream target genes, which

ultimately results in cell cycle arrest and apoptosis.[3][5]

Normal Cell Homeostasis

MDM2-Amplified Cancer

Milademetan Treatment

p53

MDM2

 binds to p53 Degradation promotes

p53

MDM2 (Amplified)

 binds to

Tumor Growth
suppresses Increased p53 Degradation

 promotes

Milademetan MDM2
 inhibits

p53 (Restored) Apoptosis / 
Cell Cycle Arrest

 induces binding blocked

Click to download full resolution via product page

Milademetan's Mechanism of Action

Early-Phase Clinical Trial Data
Milademetan has been evaluated in several early-phase clinical trials, including a Phase 1

dose-escalation study, the Phase 2 MANTRA-2 basket trial, and the Phase 3 MANTRA trial.
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Table 1: Efficacy Results from Phase 1 and Phase 2
(MANTRA-2) Trials

Clinical
Trial

Patient
Populatio
n

N

Objective
Respons
e Rate
(ORR)

Best
Overall
Respons
e

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

Phase 1[2]

[7][8]

All

Advanced

Solid

Tumors/Ly

mphomas

107 - -

45.8%

(95% CI:

36.1-55.7)

4.0 months

(95% CI:

3.4-5.7)

Dedifferenti

ated

Liposarco

ma

(DDLPS)

53 - -

58.5%

(95% CI:

44.1-71.9)

7.2 months

(95% CI:

3.8-10.1)

DDLPS

(Recomme

nded

Phase 2

Dose)

16 - -

62.0%

(95% CI:

35.4-84.8)

7.4 months

(95% CI:

1.8-14.6)

MANTRA-2

(Phase 2)

[1][6]

MDM2-

amplified,

TP53-WT

Solid

Tumors

31
19.4%

(6/31)

1

confirmed

PR (3.2%),

5

unconfirme

d PRs

-

3.5 months

(95% CI:

1.8-3.7)

Table 2: Topline Efficacy Results from the Phase 3
MANTRA Trial
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Clinical
Trial

Patient
Populatio
n

Treatmen
t Arms

N

Median
Progressi
on-Free
Survival
(PFS)

Hazard
Ratio
(HR)

p-value

MANTRA

(Phase 3)

[9][10]

Dedifferenti

ated

Liposarco

ma

(DDLPS)

Milademet

an
87 3.6 months

0.89 (95%

CI: 0.61-

1.29)

0.53

Trabectedi

n
88 2.2 months

Table 3: Common Treatment-Emergent Adverse Events
(TEAEs) (Grade 3/4)

Clinical Trial
Patient
Population

Adverse Event
Milademetan
Arm (%)

Trabectedin
Arm (%)

Phase 1 (All

Patients)[2]

Advanced Solid

Tumors/Lympho

mas

Thrombocytopeni

a
29.0 N/A

Neutropenia 15.0 N/A

Anemia 13.1 N/A

MANTRA (Phase

3)

Dedifferentiated

Liposarcoma

(DDLPS)

Thrombocytopeni

a
39.5 Not Reported

Neutropenia 25.5 Not Reported

Anemia 18.6 Not Reported

Experimental Protocols
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Phase 1 Dose-Escalation and Expansion Study
(NCT01877382)

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2

dose (RP2D) and schedule of milademetan, and to evaluate its safety, pharmacokinetics,

and preliminary efficacy.[7][8][11]

Patient Population: Patients with advanced solid tumors or lymphomas. A dose-expansion

cohort focused on patients with dedifferentiated liposarcoma.[2][7]

Methodology: This was a first-in-human, open-label, dose-escalation and dose-expansion

study.[2][7] Patients received milademetan orally once daily across four different schedules

in 28-day cycles:

Days 1-21

Days 1-28

Days 1-7

Days 1-3 and 15-17[2][7]

Dose Escalation: Doses ranged from 15 mg to 340 mg once daily.[2]

Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs).

Secondary Outcome Measures: Tumor response, pharmacokinetics, and

pharmacodynamics.

Results: The recommended Phase 2 dose and schedule was determined to be 260 mg once

daily on days 1-3 and 15-17 every 28 days.[2][7] This intermittent dosing schedule was found

to mitigate dose-limiting hematologic toxicities while maintaining efficacy.[2][7]
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Patient Enrollment
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Phase 1 Clinical Trial Workflow

Phase 2 MANTRA-2 Basket Study (NCT05012397)
Objective: To evaluate the safety and efficacy of milademetan in patients with advanced or

metastatic solid tumors with MDM2 gene amplification (copy number ≥ 8) and wild-type

TP53.[1][12]

Patient Population: Patients with various advanced solid tumors refractory to standard

therapy, harboring MDM2 amplification and wild-type TP53.[1][12] The most common

malignancies included biliary tract, sarcoma, and breast cancer.[1]
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Methodology: This was a multicenter, single-arm, open-label basket study.[12] Patients

received milademetan at the recommended Phase 2 dose of 260 mg orally once daily on

days 1-3 and 15-17 of each 28-day cycle.[1]

Primary Outcome Measure: Objective Response Rate (ORR).[1][6]

Secondary Outcome Measures: Progression-Free Survival (PFS) and adverse events.[1][6]

Phase 3 MANTRA Registrational Trial (NCT04979442)
Objective: To compare the efficacy and safety of milademetan versus trabectedin in patients

with unresectable or metastatic dedifferentiated liposarcoma.[10][13]

Patient Population: Patients aged 18 years or older with histologically confirmed

unresectable or metastatic DDLPS.[10]

Methodology: This was a randomized, multicenter, open-label, registrational trial.[10][13]

Patients were randomized 1:1 to receive either:

Milademetan: 260 mg orally once daily on days 1-3 and 15-17 of each 28-day cycle.[10]

Trabectedin: 1.5 mg/m² as a 24-hour intravenous infusion once every 3 weeks.[10]

Primary Outcome Measure: Progression-Free Survival (PFS) by blinded independent central

review.[9][13]

Secondary Outcome Measures: Overall survival, investigator-assessed PFS, ORR, duration

of response, disease control rate, safety, and patient-reported outcomes.[10][13]

Results: The trial did not meet its primary endpoint of a statistically significant improvement

in PFS for milademetan compared to trabectedin.[9][10]

Conclusion
Early-phase clinical trials of milademetan have established a manageable safety profile and

demonstrated preliminary antitumor activity in patients with MDM2-amplified, TP53 wild-type

solid tumors, particularly in dedifferentiated liposarcoma. The Phase 1 study successfully

identified an intermittent dosing schedule that mitigated hematologic toxicity. While the Phase 2
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MANTRA-2 trial showed promising responses in a basket population, the Phase 3 MANTRA

trial in DDLPS did not meet its primary endpoint for progression-free survival when compared

to the standard of care. These findings suggest that while milademetan can achieve responses,

they may be short-lived in some refractory solid tumors.[1][6] Future research may focus on

combination strategies and further biomarker refinement to enhance the durability of clinical

benefit.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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